molecular formula C16H13ClN4O B2545393 N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 68008-39-9

N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea

Cat. No.: B2545393
CAS No.: 68008-39-9
M. Wt: 312.76
InChI Key: UDAHRHTUYYBZBS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a synthetic small molecule designed for research purposes, featuring a urea pharmacore flanked by aromatic and heteroaromatic systems. This structural motif is frequently explored in medicinal chemistry for its potential to interact with a range of biological targets. Compounds incorporating the aryl urea moiety have demonstrated significant value as kinase inhibitors, with some analogs acting as multi-kinase inhibitors that target receptors involved in cell proliferation and angiogenesis . The inclusion of the 1H-imidazole ring is a common strategy to enhance binding affinity and optimize pharmacokinetic properties, as this heterocycle can participate in key hydrogen bonding interactions within enzyme active sites . This molecule is primarily intended for in vitro biological screening. Researchers may employ it in the investigation of structure-activity relationships (SAR) for various enzyme families, including kinases, or as a building block in the synthesis of more complex chemical entities. Urea derivatives with similar architectures are actively studied for their potential cytotoxic effects against cancer cell lines, such as hepatocellular carcinoma (HepG2), and for their antimicrobial properties against a panel of gram-positive and gram-negative bacteria and fungi . The presence of the 3-chlorophenyl substituent can be utilized to modulate the compound's lipophilicity, a critical parameter that influences cellular permeability and overall bioactivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-imidazol-1-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-12-4-3-5-13(10-12)19-16(22)20-14-6-1-2-7-15(14)21-9-8-18-11-21/h1-11H,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAHRHTUYYBZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 2-(1H-imidazol-1-yl)benzoic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Oxidized imidazole derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and the imidazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structure integrates three critical motifs:

  • Urea core : Common in agrochemicals and pharmaceuticals.
  • 3-Chlorophenyl group : Enhances lipophilicity and bioactivity.

Key analogs and their structural differences :

Compound Name Core Structure Substituents/Modifications Key Features
N-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzamide () Benzamide Benzothiazole, nitro group, imidazole Enhanced electron-withdrawing effects due to nitro; potential antiviral use
1-(3-chlorophenyl)-3-(4-{[(3-chlorophenyl)carbamoyl]amino}-1,2,5-oxadiazol-3-yl)urea () Urea Oxadiazole ring, dual chlorophenyl groups Oxadiazole improves metabolic stability; dual urea linkages
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) () Urea Trifluoromethylphenyl, dimethyl groups Herbicidal activity; trifluoromethyl enhances soil persistence
Tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) () Quinazoline Chlorophenyl, dimethoxy groups EGFR kinase inhibition; lacks urea core
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N′-(3-chlorophenyl)urea () Hybrid urea-imidazolidinone Ethylimidazolidinone linker Plant growth modulation; hybrid structure improves solubility

Biological Activity

N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a synthetic compound belonging to the urea class, characterized by its unique structural features that confer specific biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C16H13ClN4O
  • CAS Number : 68008-39-9
  • Molecular Weight : 314.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating strong inhibition of cell growth and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4Induction of apoptosis via caspase activation
MCF-74.8Cell cycle arrest at G1 phase
A5496.2Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was tested against several tumor cell lines derived from breast and lung cancers. The results showed a dose-dependent reduction in cell viability, with the compound triggering apoptotic pathways through the activation of caspases and upregulation of pro-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea?

The compound is typically synthesized via urea bond formation between substituted aryl isocyanates and amines. A common method involves reacting 3-chlorophenyl isocyanate with 2-(1H-imidazol-1-yl)aniline in anhydrous solvents like acetonitrile or dichloromethane under reflux, with triethylamine as a base to neutralize HCl byproducts. Purification is achieved via recrystallization or column chromatography .

Key Methodological Steps :

  • Microwave-assisted grinding for rapid reaction initiation (reduces reaction time to ~1 minute) .
  • Solvent selection (e.g., ethanol for recrystallization) to optimize yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Confirms regioselectivity and hydrogen bonding patterns (e.g., urea NH protons appear as broad peaks at δ 8.5–9.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 266.68 for [M+H]+) .
  • X-ray crystallography : Resolves planar molecular geometry and intermolecular hydrogen bonding (e.g., dihedral angles between aromatic rings <9°) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., cytokinin-like vs. kinase-inhibitory effects) may arise from assay conditions or structural analogs. To resolve these:

  • Comparative Studies : Test the compound alongside analogs (e.g., tyrphostin AG1478, a kinase inhibitor with a similar urea scaffold) under standardized conditions .
  • Dose-Response Analysis : Use concentrations ranging from 10−6 to 10−4 M to identify activity thresholds in plant or cell models .
  • Mechanistic Profiling : Employ kinase screening panels (e.g., VEGFR2 IC50 assays) to clarify molecular targets .

Q. What strategies optimize regioselectivity during synthesis?

Regioselectivity challenges arise from competing nucleophilic sites in imidazole-containing amines. Solutions include:

  • Protecting Groups : Temporarily block reactive imidazole nitrogens with tert-butoxycarbonyl (Boc) groups .
  • Microwave Irradiation : Enhances reaction specificity by accelerating desired pathways (e.g., reduced side-product formation in 1-minute reactions) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor urea bond formation over side reactions .

Q. How does structural modification influence biological activity?

Systematic SAR studies reveal:

  • Imidazole Substitution : 1H-imidazol-1-yl groups enhance kinase inhibition (e.g., VEGFR2 IC50 = 3 nM in related urea derivatives) .
  • Chlorophenyl Positioning : 3-chloro substitution improves membrane permeability compared to 2- or 4-chloro analogs .
  • Urea Linker Rigidity : Planar conformations (dihedral angles <10°) correlate with stronger intermolecular interactions in crystal lattices, affecting solubility .

Methodological Considerations

  • Bioactivity Assays : Use wheat seed germination models (e.g., 4 × 10−5 M aqueous solutions in Petri dishes) to evaluate cytokinin-like effects under controlled humidity (24%) and temperature (20°C) .
  • Computational Modeling : Perform DFT calculations to predict hydrogen-bonding networks and compare with crystallographic data .
  • Data Validation : Cross-reference purity metrics (HPLC-MS) with biological replicates to minimize batch-to-batch variability .

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